molecular formula C16H16N2O2S B296553 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No. B296553
M. Wt: 300.4 g/mol
InChI Key: POJZEYSDLWWKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide targets several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor kinase (TCR). By inhibiting these kinases, 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide blocks the signaling pathways that are involved in the proliferation and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of cytokines and other inflammatory molecules in immune cells. In addition, 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide has been shown to increase the activity of natural killer cells, which play a critical role in the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target kinases, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research and development of 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide. One direction is to further investigate its therapeutic potential in various types of cancer and autoimmune diseases, both as a single agent and in combination with other therapies. Another direction is to explore its mechanism of action and its effects on the tumor microenvironment and the immune system. Finally, there is a need to evaluate the safety and efficacy of 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide in clinical trials, with the goal of bringing this promising therapy to patients in need.

Synthesis Methods

The synthesis of 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide involves several steps, including the reaction of 2-((4-chlorophenyl)amino)thiophene-3-carboxylic acid with 2-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, followed by the removal of the protecting group and the addition of phenyl isocyanate. The final product is obtained by the addition of thioanisole and purification by column chromatography.

Scientific Research Applications

5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In addition, 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16N2O2S/c19-15-9-12(11-18(15)13-5-2-1-3-6-13)16(20)17-10-14-7-4-8-21-14/h1-8,12H,9-11H2,(H,17,20)

InChI Key

POJZEYSDLWWKLW-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.